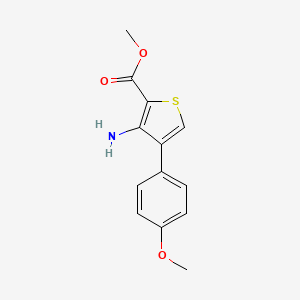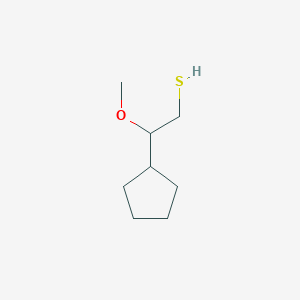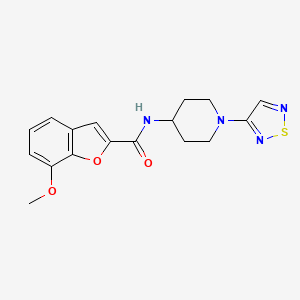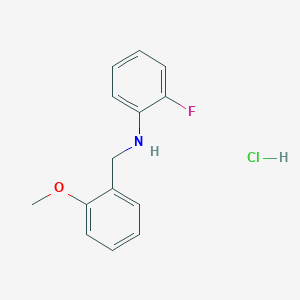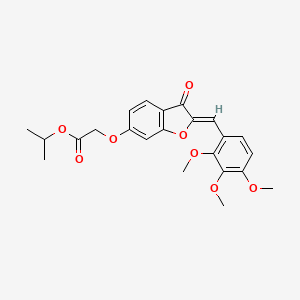
(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and formula. It contains a benzofuran ring, which is a type of aromatic ring, and several functional groups including a ketone, an ester, and three methoxy groups .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assessment
The compound is likely involved in the antioxidant capacity assays based on ABTS radical cation-based assays, which are prominent for evaluating antioxidant properties. It may participate in coupling reactions with ABTS•+, indicative of specific antioxidant behavior. This specific interaction can be significant for determining the antioxidant capacity of various substances and understanding the underlying reaction pathways (Ilyasov et al., 2020).
Enzymatic Treatment of Organic Pollutants
The compound might be involved in enzymatic processes for the remediation or degradation of organic pollutants, especially in wastewater. The presence of certain redox mediators can enhance the degradation efficiency of recalcitrant compounds by enzymes. It suggests a potential role in improving the treatment of aromatic compounds found in industrial effluents, contributing to a cleaner and safer environment (Husain & Husain, 2007).
Understanding Protein Dynamics and Electrostatics
The compound may be involved in studies focused on understanding the dynamic behavior of proteins like para-hydroxybenzoate hydroxylase. Understanding these dynamics can provide insights into specific catalysis processes, contributing to the knowledge base in biochemistry and pharmacology (Entsch et al., 2005).
Environmental Fate and Aquatic Effects
Research on similar oxo-process chemicals indicates the importance of understanding the environmental fate and aquatic effects of such compounds. The compound might share similarities in terms of biodegradation, atmospheric oxidation, and overall environmental impact. It's crucial for evaluating the ecological footprint and ensuring environmental sustainability (Staples, 2001).
Synthesis of Bioactive Heterocycles
Isoxazolone derivatives, similar in structural complexity to the compound, show significant biological and medicinal properties. They serve as intermediates in synthesizing various heterocycles and undergo chemical transformations. Understanding the synthesis and transformations of such compounds can lead to the discovery of new drugs and therapeutic agents (Laroum et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-13(2)30-20(24)12-29-15-7-8-16-18(11-15)31-19(21(16)25)10-14-6-9-17(26-3)23(28-5)22(14)27-4/h6-11,13H,12H2,1-5H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASITEJAESICPZ-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
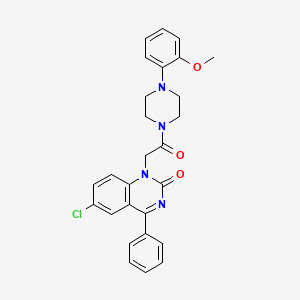
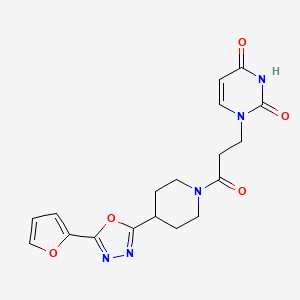


![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
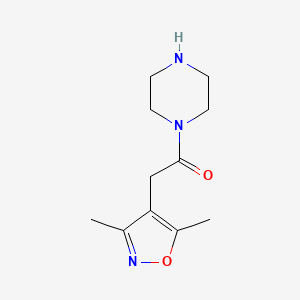
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
